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Toxine from Israeli snake Atractaspis engaddensis -

Toxine from Israeli snake Atractaspis engaddensis

Catalog Number: EVT-13518979
CAS Number:
Molecular Formula: C103H147N27O37S5
Molecular Weight: 2515.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sarafotoxins are derived from the venom of the Atractaspis engaddensis, and they belong to a family of peptides characterized by their interaction with endothelin receptors. The primary isoforms identified include sarafotoxin-a, sarafotoxin-b, and sarafotoxin-c, all consisting of 21 amino acids with specific disulfide bonds that stabilize their structure. These peptides exhibit significant cardiotoxic effects and are classified under the broader category of neurotoxins due to their impact on the nervous system and muscle function .

Synthesis Analysis

Methods and Technical Details

Sarafotoxins can be synthesized through two main methods: in vivo extraction from snake venom and in vitro synthesis via solid-phase peptide synthesis. The latter method allows for high-yield production of these peptides with correct disulfide bond pairing.

  1. In Vivo Extraction: Venom is collected from Atractaspis engaddensis, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate sarafotoxins.
  2. In Vitro Synthesis: This involves synthesizing the peptide chains using automated synthesizers, followed by oxidative folding in appropriate buffers to form disulfide bonds. The synthesized peptides are then purified and characterized using mass spectrometry and amino acid analysis .
Molecular Structure Analysis

Structure and Data

Sarafotoxins exhibit a compact structure stabilized by two interchain disulfide bonds, which is crucial for their biological activity. The general formula for sarafotoxins can be represented as:

  • Chemical Formula: C103H147N27O37S5C_{103}H_{147}N_{27}O_{37}S_{5}
  • Molar Mass: Approximately 2515.76 g/mol

The three-dimensional structure reveals a hydrophobic tail and a defined tertiary conformation that is essential for receptor binding and activity .

Chemical Reactions Analysis

Reactions and Technical Details

Sarafotoxins primarily act through interactions with endothelin receptors, leading to vasoconstriction and increased blood pressure. They induce various physiological reactions, including:

  • Calcium Mobilization: Binding of sarafotoxins to their receptors triggers the release of intracellular calcium ions, which is critical for muscle contraction.
  • Phosphoinositide Hydrolysis: The activation of phospholipase C pathways leads to further downstream signaling effects that enhance vasoconstriction .

These reactions highlight the complex interplay between sarafotoxins and cellular signaling mechanisms.

Mechanism of Action

Process and Data

The mechanism of action of sarafotoxins involves:

  1. Receptor Binding: Sarafotoxins bind with high affinity to endothelin receptors (ET-A and ET-B), mimicking endogenous ligands.
  2. Signal Transduction: Upon binding, these toxins activate G-protein coupled receptor pathways, resulting in increased intracellular calcium levels.
  3. Physiological Effects: This cascade leads to vasoconstriction, increased heart rate, and potential cardiac arrest at high doses .

The lethal effects observed in experimental models indicate the potency of these toxins, with LD50 values indicating high toxicity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sarafotoxins have distinct physical properties that contribute to their biological activity:

  • Solubility: Generally soluble in aqueous environments due to their peptide nature.
  • Stability: The presence of disulfide bonds provides stability against thermal denaturation.
  • Toxicity Profile: Sarafotoxins exhibit rapid onset of symptoms upon exposure, including edema, respiratory distress, and cardiovascular complications .

These properties are critical for understanding how these toxins interact within biological systems.

Applications

Scientific Uses

Sarafotoxins have potential applications in various scientific fields:

  • Pharmacology: Due to their ability to modulate vascular tone, they serve as models for studying cardiovascular diseases.
  • Biotechnology: Their unique properties may be harnessed for drug development targeting endothelin receptors in conditions like hypertension or heart failure.
  • Research Tools: Sarafotoxins can be utilized in experimental setups to understand receptor-ligand interactions and signal transduction pathways .
Introduction to Sarafotoxin Family and Evolutionary Context

Phylogenetic Origins of Sarafotoxins in Atractaspis Genus

Sarafotoxins represent a taxon-specific innovation within the advanced snake family Lamprophiidae, with Atractaspis engaddensis serving as the primary source for biochemical characterization. This fossorial snake possesses a unique front-fanged venom delivery system that evolved independently from elapids and viperids, enabling lateral fang deployment while the mouth remains closed—a morphological adaptation to underground predation [4]. Transcriptomic analyses reveal that SRTXs originate from polycistronic precursors containing multiple toxin copies organized in tandem repeats. The precursor of SRTX-c in A. engaddensis contains five copies of the toxin sequence, each preceded by a 19-amino acid spacer region [8].

Molecular diversity within the sarafotoxin family is substantial, with numerous isoforms (SRTX-a, b, c, d, e, and others) showing differential expression across Atractaspis species. The venom of A. engaddensis contains at least six major isoforms that vary at key residue positions:

  • SRTX-b: Ser², Lys⁴, Lys⁹
  • SRTX-c: Thr², Arg⁴, Glu⁹ [10]

These variations significantly impact biological activity and receptor selectivity. Recent discoveries of "long-sarafotoxins" (24-25 amino acids) in A. microlepidota and A. irregularis further expand this toxin family's structural diversity. These elongated variants feature C-terminal extensions that dramatically alter their hemodynamic effects compared to classical 21-residue SRTXs [2].

Table 1: Structural Characteristics of Major Sarafotoxin Isoforms

IsoformResidue 2Residue 4Residue 9Length (aa)Receptor Selectivity
SRTX-aSerLysLys21ETA/ETB
SRTX-bSerLysLys21ETA/ETB
SRTX-cThrArgGlu21ETB-selective
Long-SRTXVariableVariableVariable24-25Non-ET receptor?

Evolutionary Parallels Between Sarafotoxins and Mammalian Endothelins

Sarafotoxins and endothelins share a common molecular scaffold characterized by:

  • Conserved length (21 amino acids for classical forms)
  • Two essential disulfide bonds between Cys¹-Cys¹⁵ and Cys³-Cys¹¹
  • C-terminal hydrophobic tail
  • N-terminal domain critical for receptor interaction [1] [5]

Phylogenetic analysis indicates that sarafotoxins diverged from the ancestral endothelin gene prior to the gene duplication events that generated mammalian endothelin isoforms (ET-1, ET-2, ET-3). Despite approximately 60% sequence identity, these peptide families exhibit convergent evolution of identical residues at position 2—a critical determinant of biological activity. This parallel substitution pattern suggests strong functional constraints on this residue across both lineages [6] [1].

Both peptide families target endothelin receptors (ETₐ and ETB), G protein-coupled receptors regulating cardiovascular function. However, their physiological contexts differ fundamentally: endothelins function as paracrine/autocrine regulators of vascular tone, while sarafotoxins act as lethal vasoconstrictors in envenomation. The binding kinetics reveal significant differences, with sarafotoxin-receptor complexes exhibiting slower dissociation rates (t₁/₂ >2-3 hours in cerebellar tissue) compared to endothelins [8] [9].

Table 2: Functional Comparison of Sarafotoxin and Endothelin Signaling Systems

CharacteristicSarafotoxinsMammalian Endothelins
Primary SourceAtractaspis venomVascular endothelial cells
Biological RolePrey immobilizationVasoconstriction, cell proliferation
Receptor TargetsETₐ, ETB, potential novel receptorsETₐ, ETB, ETc
Binding AffinityKd = 3-5 nM (atrial membranes)Kd = 0.1-0.2 nM
In Vivo EffectsCoronary vasospasm, cardiac arrestBlood pressure regulation

Role of Atractaspis engaddensis in Toxin Diversity Studies

Atractaspis engaddensis has been instrumental in expanding our understanding of venom complexity beyond the sarafotoxin family. Transcriptomic analysis of its venom gland revealed:

  • Sarafotoxins constitute <2% of toxin transcripts
  • 13 full-length isoforms of three-finger toxins (3FTxs)
  • 6 waprin isoforms
  • Multiple kunitz-type protease inhibitors
  • CRISP (cysteine-rich secretory protein) toxins
  • Novel toxin families lacking homology to known venom components [4]

This unexpected diversity challenges the historical perception of Atractaspis venoms as sarafotoxin-dominated systems. The 3FTxs in particular demonstrate remarkable diversification under positive selection, with structural variations in their functional loops potentially enabling novel pharmacological activities [4] [9].

Research on A. engaddensis venom has also revealed functional partitioning between short and long sarafotoxins:

  • Short SRTXs (21 aa): Potent coronary vasoconstriction (IC₅₀ = 0.16-0.21 nM) through ETA receptor activation, impairing left ventricular function
  • Long SRTXs (24-25 aa): Reduced affinity for classical endothelin receptors (100-1000-fold decrease) but significant cardiotoxicity via right ventricular impairment and increased airway pressure, suggesting novel receptor interactions [2] [5]

The species' unique venom composition has enabled important structure-function studies, particularly on the role of the C-terminal extension in long sarafotoxins. This structural feature appears to redirect target specificity away from classical endothelin receptors toward unidentified targets, providing a natural model for studying receptor-ligand coevolution [2].

Table 3: Major Toxin Families Identified in A. aterrima Venom Gland Transcriptome

Toxin FamilyNumber of IsoformsKey FeaturesRelative Abundance
Three-finger toxins (3FTx)13Positive selection, diverse loop structuresHigh
Kunitz-type inhibitors3TFPI-like domains, novel signal peptidesMedium
Waprins6Unknown functionMedium
Sarafotoxins2 (partial)Minor componentsLow
Lipocalins3Two distinct groupsHigh
CRISP1Homology to laticeminLow
PLA21Type II phospholipaseLow

Visual: Structural Diversity of Atractaspis Toxins

[3D Structure Comparison]  │  ├── Sarafotoxin (21aa): Cys1-15/ Cys3-11 bonds, linear C-tail  │  ├── Long Sarafotoxin (24aa): Extended C-terminal domain  │  ├── Three-Finger Toxin: β-sheet fingers, 4-5 disulfide bonds  │  └── CRISP: PRI domain, histidine-rich C-terminus  

These findings position Atractaspis engaddensis as a model system for studying:

  • The evolutionary recruitment of endogenous proteins into venom arsenals
  • Structural diversification of disulfide-rich scaffolds
  • Functional partitioning among toxin isoforms
  • Novel GPCR-targeting peptides with pharmacological potential [4] [9]

Properties

Product Name

Toxine from Israeli snake Atractaspis engaddensis

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C103H147N27O37S5

Molecular Weight

2515.8 g/mol

InChI

InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1

InChI Key

LXPHPKVWHQLBBA-JHOSIGDNSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC(=O)N)CC(=O)O)CCSC)[C@@H](C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)[C@@H](C)O)N

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